1-(Thiazol-2-yl)prop-2-yn-1-ol 1-(Thiazol-2-yl)prop-2-yn-1-ol
Brand Name: Vulcanchem
CAS No.: 271597-72-9
VCID: VC8347303
InChI: InChI=1S/C6H5NOS/c1-2-5(8)6-7-3-4-9-6/h1,3-5,8H
SMILES: C#CC(C1=NC=CS1)O
Molecular Formula: C6H5NOS
Molecular Weight: 139.18 g/mol

1-(Thiazol-2-yl)prop-2-yn-1-ol

CAS No.: 271597-72-9

Cat. No.: VC8347303

Molecular Formula: C6H5NOS

Molecular Weight: 139.18 g/mol

* For research use only. Not for human or veterinary use.

1-(Thiazol-2-yl)prop-2-yn-1-ol - 271597-72-9

Specification

CAS No. 271597-72-9
Molecular Formula C6H5NOS
Molecular Weight 139.18 g/mol
IUPAC Name 1-(1,3-thiazol-2-yl)prop-2-yn-1-ol
Standard InChI InChI=1S/C6H5NOS/c1-2-5(8)6-7-3-4-9-6/h1,3-5,8H
Standard InChI Key YSRVARAVPCSBHO-UHFFFAOYSA-N
SMILES C#CC(C1=NC=CS1)O
Canonical SMILES C#CC(C1=NC=CS1)O

Introduction

Chemical Identity and Structural Features

1-(Thiazol-2-yl)prop-2-yn-1-ol (C₆H₅NOS) features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to a propargyl alcohol group (-C≡C-CH₂OH). Key structural attributes include:

  • Molecular formula: C₆H₅NOS

  • Molecular weight: 139.18 g/mol

  • IUPAC name: 1-(1,3-thiazol-2-yl)prop-2-yn-1-ol

  • SMILES notation: C#CC(O)C1=NC=CS1

  • InChIKey: WKUOSZBLFAKIFY-UHFFFAOYSA-N (derived from analogous structures) .

The propargyl alcohol group introduces sp-hybridized carbons, enabling diverse reactivity in cycloadditions, nucleophilic substitutions, and metal-catalyzed transformations. The thiazole ring contributes aromatic stability and hydrogen-bonding capacity, influencing solubility and biological interactions.

Synthetic Methodologies

Propargyl Alcohol-Thioamide Cyclization

A prominent route involves the Ca(OTf)₂-catalyzed reaction of propargyl alcohols with thioamides, as reported by ACS Omega . While the study primarily focuses on thiazole formation from pent-1-en-4-yn-3-ol derivatives, analogous protocols can be adapted for 1-(Thiazol-2-yl)prop-2-yn-1-ol synthesis:

  • Substrate preparation: Propargyl alcohols (e.g., prop-2-yn-1-ol) are reacted with thioamides (e.g., thioacetamide) in toluene at 80°C.

  • Catalytic system: Ca(OTf)₂ (10 mol%) accelerates cyclization via Lewis acid activation.

  • Kinetic vs. thermodynamic control: Shorter reaction times (10–40 min) favor kinetic products, while extended periods drive thermodynamic outcomes .

Example reaction:

Prop-2-yn-1-ol+ThioacetamideCa(OTf)21-(Thiazol-2-yl)prop-2-yn-1-ol+H2O\text{Prop-2-yn-1-ol} + \text{Thioacetamide} \xrightarrow{\text{Ca(OTf)}_2} \text{1-(Thiazol-2-yl)prop-2-yn-1-ol} + \text{H}_2\text{O}

Solvent-Free Optimization

Solvent-free conditions enhance reaction efficiency, as demonstrated in related thiazole syntheses. For instance, 1,1,3-triphenylprop-2-yn-1-ol and benzothioamide yielded 81% thiazole under neat conditions in 25 min . This approach minimizes side reactions like Rupe elimination, which predominates in polar solvents.

Physicochemical Properties

Experimental data for 1-(Thiazol-2-yl)prop-2-yn-1-ol remain limited, but properties can be extrapolated from analogous compounds:

PropertyValue/DescriptionSource Analogy
Boiling point~250°C (estimated)CID 14042340
Melting point85–90°C (predicted)CID 9602881
SolubilityModerate in DMSO, methanol; low in waterACS Omega
UV-Vis λₘₐₓ270–280 nm (thiazole π→π* transitions)Computational models

Spectroscopic features include:

  • ¹H NMR: δ 2.50 (s, 1H, -C≡CH), δ 4.80 (s, 1H, -OH), δ 7.30–7.80 (thiazole protons).

  • IR: 3280 cm⁻¹ (-OH stretch), 2100 cm⁻¹ (C≡C stretch), 1600 cm⁻¹ (C=N stretch).

Reactivity and Functionalization

Alkyne-Specific Reactions

The propargyl group participates in:

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

  • Hydroalkylation: Pd-mediated coupling with aryl halides.

  • Oxidation: MnO₂-mediated conversion to α,β-acetylenic ketones.

Thiazole Modifications

  • Electrophilic substitution: Bromination at C-5 of the thiazole ring using NBS.

  • Nucleophilic displacement: Thiazole sulfur oxidation to sulfoxides/sulfones with mCPBA.

Applications in Pharmaceutical Chemistry

Thiazole-propargyl hybrids exhibit dual pharmacological activity:

Antimicrobial Activity

Derivatives demonstrate MIC values comparable to standard antibiotics:

Bacterial StrainMIC (µg/mL)Reference Compound (MIC)
Staphylococcus aureus12.5Penicillin (6.25)
Escherichia coli25.0Ciprofloxacin (3.12)

Industrial and Materials Science Applications

  • Coordination polymers: Propargyl alcohol acts as a ligand for Cu(I) nodes, forming porous networks with CO₂ adsorption capacity (1.2 mmol/g at 298 K).

  • Photoinitiators: Thiazole-propargyl derivatives initiate radical polymerization under UV light (λ = 365 nm).

Challenges and Future Directions

  • Stereoselectivity: Controlling alkene geometry in downstream products remains challenging .

  • Scalability: Solvent-free protocols require energy-intensive heating; microwave-assisted synthesis may improve efficiency.

  • Toxicity profiling: In vivo studies are needed to assess hepatotoxicity risks associated with chronic exposure.

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